Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl-
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Overview
Description
Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl-: is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol . This compound is characterized by the presence of a benzamide group, an amino group, a chloro-substituted pyridine ring, and a methyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-N-methylbenzamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It is particularly useful in the development of inhibitors for specific enzymes involved in metabolic pathways .
Medicine: It is investigated for its activity against certain diseases and conditions, including cancer and inflammatory disorders .
Industry: In the industrial sector, Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is used in the production of agrochemicals and specialty chemicals. It is also employed in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. In receptor binding studies, it acts as a ligand, modulating the receptor’s function and influencing cellular signaling pathways.
Comparison with Similar Compounds
- Benzamide, 2-amino-N-(3-chloro-4-pyridinyl)-N-methyl-
- Benzamide, 2-amino-N-(2-chloro-4-pyridinyl)-N-methyl-
- Benzamide, 2-amino-N-(2-chloro-5-pyridinyl)-N-methyl-
Uniqueness: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the chloro group and the amino group on the pyridine ring plays a crucial role in determining the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
826991-84-8 |
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Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-amino-N-(2-chloropyridin-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H12ClN3O/c1-17(11-7-4-8-16-12(11)14)13(18)9-5-2-3-6-10(9)15/h2-8H,15H2,1H3 |
InChI Key |
WWSRJOLSALFKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N=CC=C1)Cl)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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